5-AMINO-3-[(1Z)-2-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amino, bromo, dichlorobenzyl, cyanovinyl, hydroxyethyl, and pyrazole, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the bromo and dichlorobenzyl groups:
Formation of the cyanovinyl group: This can be done through the reaction of the intermediate compound with acrylonitrile under basic conditions.
Introduction of the hydroxyethyl group: This step involves the reaction of the intermediate compound with ethylene oxide or ethylene glycol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-2-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromo and dichlorobenzyl groups can undergo nucleophilic substitution reactions.
Addition: The cyanovinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Addition: Common nucleophiles include water, alcohols, and amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Addition: Formation of addition products with nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting signaling pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-bromo-2-methoxypyridine
- 5-amino-3-bromo-2-ethoxypyridine
- 2-bromo-5-[(4-ethylcyclohexyl)oxy]-N-methylbenzenemethanamine
Uniqueness
5-AMINO-3-[(1Z)-2-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H16BrCl2N5O2 |
---|---|
Molecular Weight |
533.2g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H16BrCl2N5O2/c23-16-2-4-20(32-12-13-1-3-17(24)9-19(13)25)14(8-16)7-15(10-26)21-18(11-27)22(28)30(29-21)5-6-31/h1-4,7-9,31H,5-6,12,28H2/b15-7+ |
InChI Key |
MXYRLOJMLAOELD-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Origin of Product |
United States |
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